REACTION_CXSMILES
|
[O-]CC.[Cu+2:4].[O-]CC.[C:8]([OH:13])(=[O:12])[C:9]([CH3:11])=[CH2:10]>O1CCCC1>[C:8]([O-:13])(=[O:12])[C:9]([CH3:11])=[CH2:10].[Cu+2:4].[C:8]([O-:13])(=[O:12])[C:9]([CH3:11])=[CH2:10] |f:0.1.2,5.6.7|
|
Name
|
|
Quantity
|
0.009 mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Cu+2].[O-]CC
|
Name
|
|
Quantity
|
1.84 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
O1CCCC1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The contents of the flask were agitated overnight (20 hr) by means of a magnetic stirrer at ambient temperature under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
round bottom flask having
|
Type
|
ADDITION
|
Details
|
was then added to it
|
Type
|
CUSTOM
|
Details
|
All volatile matter was then removed in vacuo (about 0.1 mm Hg) for 12 hours
|
Duration
|
12 h
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
C(C(=C)C)(=O)[O-].[Cu+2].C(C(=C)C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |